molecular formula C11H20N2O2 B3368751 tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate CAS No. 2178069-33-3

tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B3368751
CAS No.: 2178069-33-3
M. Wt: 212.29 g/mol
InChI Key: XRDBVKRCVDIYCZ-DTWKUNHWSA-N
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Description

tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate is a bicyclic amine derivative featuring a [3.2.1] bridged ring system. The compound contains two nitrogen atoms at positions 2 and 6, with a tert-butoxycarbonyl (Boc) protecting group at the 2-position. This stereochemically defined structure is critical in medicinal chemistry, particularly as a building block for protease inhibitors, kinase modulators, and other bioactive molecules. Its rigid bicyclic scaffold enhances binding specificity and metabolic stability compared to linear analogs .

Properties

IUPAC Name

tert-butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-9(13)7-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDBVKRCVDIYCZ-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2C[C@@H]1CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate can be synthesized via a multistep organic synthesis pathway. The initial step often involves the formation of the bicyclic framework, which is typically achieved through cyclization reactions involving suitable precursors. The tert-butyl ester functional group is then introduced via esterification reactions using tert-butyl alcohol and suitable acid derivatives under controlled conditions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve optimized catalytic processes to enhance yield and purity. These methods often employ continuous flow reactors to ensure consistent reaction conditions and scalable production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate is known to undergo several types of chemical reactions:

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: : Reductive conditions, such as those provided by sodium borohydride, may reduce specific functional groups within the compound.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially at the nitrogen atoms in the bicyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity and optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific pathways taken. For example, oxidation reactions may yield carboxylic acid derivatives, while substitution reactions may result in new compounds with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate is employed as a building block in the synthesis of complex organic molecules, particularly those with pharmacological potential.

Biology

In biological research, this compound serves as a scaffold for the development of enzyme inhibitors and receptor antagonists, contributing to the study of biochemical pathways and drug discovery.

Medicine

In the medical field, derivatives of this compound are investigated for their therapeutic potential in treating various diseases, including neurological disorders and cancers.

Industry

Industrially, the compound is utilized in the manufacture of advanced materials, including polymers and specialty chemicals, owing to its stability and reactivity.

Mechanism of Action

The mechanism by which tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for tight binding to these targets, influencing their activity and leading to the desired biochemical outcomes. Pathways involved often include enzyme inhibition, signal transduction modulation, and receptor antagonism.

Comparison with Similar Compounds

Table 1: Structural and Functional Differences

Compound Name (CAS) Bicyclo System Substituents Key Features
tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate [3.2.1] Boc at N2, NH at N6 High rigidity; asymmetric ring enhances stereoselective interactions
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (617714-22-4) [2.2.2] Boc at N2, NH at N5 Symmetric cage-like structure; improved solubility due to lower ring strain
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (134003-84-2) [2.2.1] Boc at N2, NH at N5 Smaller ring size increases steric hindrance; reduced metabolic stability
tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (198835-04-0) [2.2.2] Boc at N2, ketone at C5 Electron-withdrawing ketone alters reactivity; used in peptide mimetics

Research Findings and Limitations

  • Bioactivity : A 2010 study demonstrated that bicyclo[3.2.1] derivatives exhibit 3–5× higher inhibitory potency against trypsin-like proteases than [2.2.1] heptane analogs .
  • Stability : Accelerated stability testing (40°C/75% RH) revealed that the Boc group in [3.2.1] systems degrades 20% slower than in [2.2.1] analogs, likely due to reduced steric exposure .
  • Limitations : Scalability of [3.2.1] synthesis remains challenging, with yields often <50% due to competing ring-opening side reactions .

Biological Activity

Tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate is a bicyclic compound featuring a diazabicyclo octane core with a tert-butyl ester functional group. This compound is notable for its applications in organic synthesis and biological research, particularly in enzyme inhibition and the study of enzyme mechanisms .

Chemical Structure and Properties

The molecular formula of this compound is C11H20N2O2C_{11}H_{20}N_2O_2 with a molecular weight of approximately 212.29 g/mol. The compound's structure includes two nitrogen atoms within its bicyclic framework, contributing to its unique reactivity and biological interactions.

Key Structural Data

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
CAS Number1058737-47-5
LogP (lipophilicity)Moderate (0.68)
Polar Surface Area42 Å

The biological activity of this compound primarily stems from its ability to interact with various molecular targets such as enzymes and receptors. It acts as a ligand that binds to these targets, modulating their activity through conformational changes facilitated by the diazabicyclo octane core structure . This interaction is crucial for its role in enzyme inhibition studies and other biological assays.

Biological Activity

Research indicates that this compound exhibits significant biological activity in various contexts:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, making it a valuable tool in pharmacological studies.
  • Drug Development : Its ability to cross biological membranes suggests potential as a drug candidate for therapeutic applications.

Case Studies

  • Enzyme Interaction Studies : In vitro studies demonstrated that this compound effectively inhibits the activity of certain proteases, showcasing its potential as an enzyme inhibitor .
  • Analgesic and Sedative Effects : Research involving related diazabicyclo compounds indicated that modifications similar to those found in this compound can lead to analgesic and sedative effects in animal models .

Applications

The compound has several scientific applications:

  • Organic Synthesis : Used as a building block for synthesizing complex molecules.
  • Medicinal Chemistry : Explored for its potential in drug development due to its biological activity.

Q & A

Q. Example Reaction Table :

StepReagents/ConditionsPurposeYield (%)Reference
Core formationDCC, HOBt, DMFCyclization65–75
Boc protectionBoc₂O, TEA, THFAmine protection>90
PurificationColumn chromatography (SiO₂, EtOAc/hexane)Isolation

Basic: How can researchers validate the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol to resolve enantiomers. Retention time comparison with standards is critical .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm ring junction stereochemistry. NOE experiments (e.g., ROESY) can verify spatial proximity of protons in the bicyclic system .
  • Polarimetry : Measure optical rotation ([α]D_D) and compare with literature values for enantiomeric excess (ee) validation .

Advanced: How can computational methods optimize reaction pathways for derivatives of this bicyclic scaffold?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization or functionalization .
  • Machine Learning (ML) : Train ML models on existing reaction databases to predict optimal solvents, catalysts, or temperatures for new derivatizations .
  • Example Workflow :
    • Generate 3D conformers using quantum chemistry software (e.g., Gaussian).
    • Simulate reaction trajectories with molecular dynamics (e.g., NAMD).
    • Validate predictions via small-scale parallel experiments .

Advanced: How to resolve contradictions in pharmacological activity data for this compound’s derivatives?

Methodological Answer:
Contradictions often arise from differences in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Impurity Profiling : Conduct LC-MS to identify and quantify byproducts (e.g., de-Boc derivatives) that may interfere with activity .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies, accounting for variables like incubation time or temperature .

Basic: What are the best practices for characterizing solubility and stability in aqueous buffers?

Methodological Answer:

  • Solubility Testing : Prepare serial dilutions in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) and measure saturation via UV-Vis spectroscopy (λ = 210–300 nm) .
  • Stability Studies :
    • Thermal Stability : Incubate at 25°C and 40°C for 24–72 hours; monitor degradation via HPLC .
    • Hydrolytic Stability : Expose to buffers at varying pH (1–10) and quantify intact compound using LC-MS .

Q. Example Stability Data :

ConditionDegradation Half-Life (h)Major Degradant
pH 7.4, 25°C>120None detected
pH 1.2, 37°C48De-Boc product

Advanced: How to design experiments for studying catalytic applications of this compound in asymmetric synthesis?

Methodological Answer:

  • Screening Catalysts : Use a Design of Experiments (DoE) approach (e.g., factorial design) to test combinations of chiral ligands (e.g., BINAP, Salen) and metal catalysts (e.g., Pd, Ru) .
  • Kinetic Analysis : Monitor reaction progress via in-situ IR or NMR to determine rate constants and enantioselectivity (kcat/KMk_{cat}/K_M) .
  • Case Study : For asymmetric hydrogenation, optimize pressure (1–10 bar H₂) and temperature (20–60°C) to maximize ee .

Advanced: What analytical techniques are critical for detecting low-abundance impurities in scaled-up synthesis?

Methodological Answer:

  • High-Resolution MS (HRMS) : Detect impurities at ppm levels using Orbitrap or Q-TOF instruments .
  • NMR Hyphenation : LC-NMR or LC-SPE-NMR to isolate and characterize trace byproducts .
  • Forced Degradation : Stress samples under oxidative (H₂O₂), thermal (60°C), or photolytic (UV) conditions to identify potential impurities .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate

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